![molecular formula C₄₄H₅₂F₂N₂O₆Si B1145088 (4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- CAS No. 1478663-95-4](/img/no-structure.png)

(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step processes, incorporating strategies for selectivity and yield optimization. While specific synthesis pathways for the mentioned compound are not directly reported, research on similar compounds provides insight into potential approaches. For example, Ajibade and Andrew (2021) reported on the molecular structures of compounds synthesized via Schiff bases reduction route, indicating a methodology that might be applicable to the synthesis of similarly complex molecules (Ajibade & Andrew, 2021).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to understand the geometry, bonding, and electron distribution. Yang et al. (2002) studied the synthesis, structure, and photochemical behavior of related aminostilbenes, revealing insights into molecular geometry and electronic properties (Yang, Chiou, & Liau, 2002).

Chemical Reactions and Properties

Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. The introduction of N-phenyl substituents, as explored by Yang et al. (2002), can significantly affect the photoisomerization quantum yields and fluorescence quantum yields, demonstrating the impact of molecular modifications on chemical behavior (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for material characterization. The synthesis and characterization of compounds similar to the target molecule often involve detailed physical property analysis. For example, Sapnakumari et al. (2014) characterized the synthesized compound through elemental analysis, FT-IR, TGA, DTA, UV-Visible, and X-ray diffraction, providing a comprehensive view of its physical properties (Sapnakumari et al., 2014).

Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Compulsive Behavior

Research conducted by Piccoli et al. (2012) delves into the Orexins (OX) and their receptors (OXR), exploring their influence on various physiological behaviors, including feeding, arousal, stress, and substance abuse. The study specifically investigates the role of certain antagonists in modulating compulsive food consumption in a binge-eating model in female rats. This research identifies OX1R mechanisms as a potential target for addressing compulsive eating behaviors, suggesting that selective OX1R antagonism might serve as a novel pharmacological treatment for compulsive eating and perhaps other related disorders (Piccoli et al., 2012).

Synthesis and Analysis of Novel Compounds

Several studies have focused on the synthesis and analysis of compounds incorporating structural elements similar to the compound . For instance, Greco et al. (1998) synthesized compounds with aryl-substituted triamidoamine ligands and explored their molybdenum methyl complexes. This research contributes to the field of organometallic chemistry, offering insights into ligand properties and coordination chemistry (Greco et al., 1998). Similarly, Wang and Clive (2014) discussed the preparation of a reagent for divalent sulfur protection, indicating the importance of these methodologies in synthetic organic chemistry (Wang & Clive, 2014).

Fluorescence Enhancement in Chemical Compounds

The study of fluorescence properties in chemical compounds is another area where related structures have been examined. Yang et al. (2002) researched the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, exploring how structural modifications can influence photophysical properties. This area of research is pivotal in developing materials for optical applications and understanding the molecular basis of fluorescence (Yang et al., 2002).

Propriétés

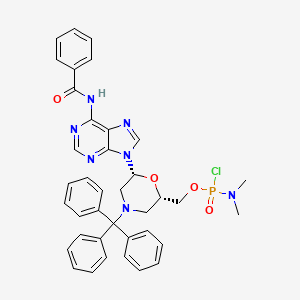

| { "Design of the Synthesis Pathway": [ "The synthesis of compound '(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- can be achieved through a multi-step synthesis pathway.", "The key steps in the synthesis pathway include the protection of the phenol group, the formation of the amine, the protection of the amine, the formation of the chiral center, and the deprotection of the phenol and amine groups.", "The synthesis pathway involves the use of several reagents and catalysts, and requires careful control of reaction conditions to ensure high yields and purity of the final product." ], "Starting Materials": [ "4-Fluoroaniline", "4-[(1,1-Dimethylethyl)dimethylsilyloxy]benzene-1-ol", "Trifluoroacetic acid", "Triethylamine", "N,N-Dimethylformamide", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the phenol group - The starting material 4-[(1,1-Dimethylethyl)dimethylsilyloxy]benzene-1-ol is protected using trifluoroacetic acid and triethylamine in N,N-dimethylformamide to form the corresponding trifluoroacetate ester.", "Step 2: Formation of the amine - The protected phenol intermediate is reacted with 4-fluoroaniline in the presence of sodium bicarbonate and ethyl acetate to form the corresponding amine intermediate.", "Step 3: Protection of the amine group - The amine intermediate is protected using trifluoroacetic acid and triethylamine in N,N-dimethylformamide to form the corresponding trifluoroacetamide intermediate.", "Step 4: Formation of the chiral center - The trifluoroacetamide intermediate is reacted with a chiral auxiliary such as (1R,2S)-(-)-1,2-diphenylethylenediamine in the presence of hydrochloric acid and methanol to form the corresponding chiral center.", "Step 5: Deprotection of the phenol and amine groups - The protected phenol and amine groups are deprotected using sodium hydroxide in methanol and ethanol to form the final product '(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-'." ] } | |

Numéro CAS |

1478663-95-4 |

Nom du produit |

(4S)-3-[(2R)-2-[(S)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]- |

Formule moléculaire |

C₄₄H₅₂F₂N₂O₆Si |

Poids moléculaire |

770.98 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)